1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a 3-methylbenzyl group, a morpholinosulfonyl group, and a carboxylic acid group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of catalysts to accelerate reaction rates. The choice of solvents and purification methods also plays a crucial role in the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific pathways involved. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid group.
Uniqueness
1-(3-methylbenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications, offering opportunities for the development of new materials, pharmaceuticals, and chemical processes.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-3-morpholin-4-ylsulfonylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-12-3-2-4-13(9-12)10-18-11-14(16(20)21)15(17-18)25(22,23)19-5-7-24-8-6-19/h2-4,9,11H,5-8,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGVMARXWPWCBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=N2)S(=O)(=O)N3CCOCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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